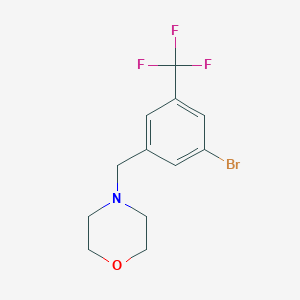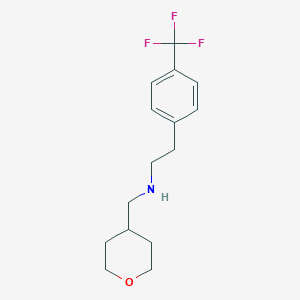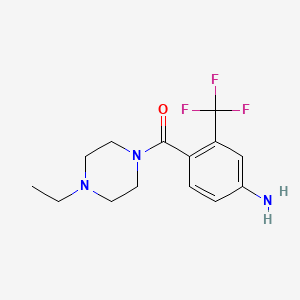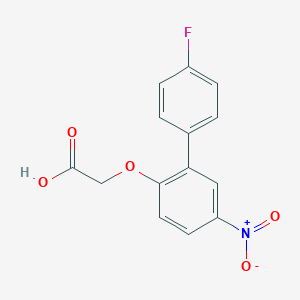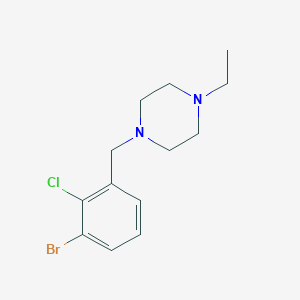
1-(3-Bromo-2-chloro-benzyl)-4-ethyl-piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-2-chloro-benzyl)-4-ethyl-piperazine is a synthetic organic compound characterized by the presence of a benzyl group substituted with bromine and chlorine atoms, attached to a piperazine ring with an ethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2-chloro-benzyl)-4-ethyl-piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-2-chlorobenzyl chloride and 4-ethylpiperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts and Reagents: A base such as triethylamine is often used to facilitate the nucleophilic substitution reaction.
Procedure: The 3-bromo-2-chlorobenzyl chloride is added to a solution of 4-ethylpiperazine in the chosen solvent, followed by the addition of the base. The mixture is then heated under reflux for several hours to complete the reaction.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 1-(3-Bromo-2-chloro-benzyl)-4-ethyl-piperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The benzyl chloride moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common.
Substitution Reactions: The bromine and chlorine atoms on the benzyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or other substituted benzyl derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of benzyl alcohols or carboxylic acids.
Reduction Products: Reduction typically yields the corresponding benzyl amine derivatives.
科学的研究の応用
1-(3-Bromo-2-chloro-benzyl)-4-ethyl-piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-(3-Bromo-2-chloro-benzyl)-4-ethyl-piperazine depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Molecular Targets: Potential targets include microbial enzymes, cancer cell receptors, or other biomolecules.
Pathways Involved: The exact pathways can vary, but may involve disruption of cell membrane integrity, inhibition of DNA synthesis, or interference with metabolic processes.
類似化合物との比較
- 1-(3-Bromo-2-chloro-benzyl)-4-methyl-piperazine
- 1-(3-Bromo-2-chloro-benzyl)-4-phenyl-piperazine
- 1-(3-Bromo-2-chloro-benzyl)-4-isopropyl-piperazine
Comparison:
- Structural Differences: The primary difference lies in the substituent on the piperazine ring (ethyl, methyl, phenyl, isopropyl).
- Chemical Properties: These structural variations can lead to differences in reactivity, solubility, and stability.
- Biological Activity: The biological activity can also vary, with each compound potentially exhibiting different levels of efficacy and selectivity in various applications.
1-(3-Bromo-2-chloro-benzyl)-4-ethyl-piperazine stands out due to its unique combination of substituents, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in multiple scientific fields.
特性
IUPAC Name |
1-[(3-bromo-2-chlorophenyl)methyl]-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrClN2/c1-2-16-6-8-17(9-7-16)10-11-4-3-5-12(14)13(11)15/h3-5H,2,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGESHBUPEYUNLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-(3-Bromo-phenyl)-ethoxy]-4-methoxy-benzoic acid methyl ester](/img/structure/B8123311.png)
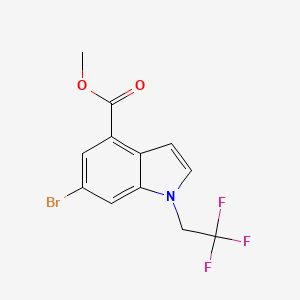
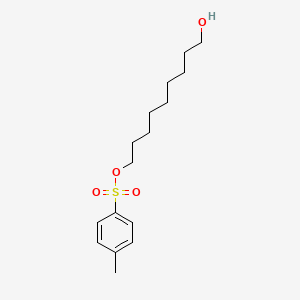
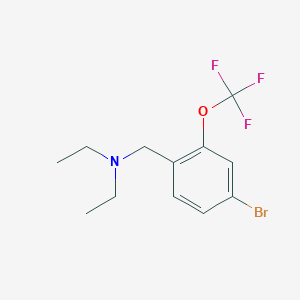
![[3-(3-Bromo-5-fluorophenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B8123334.png)
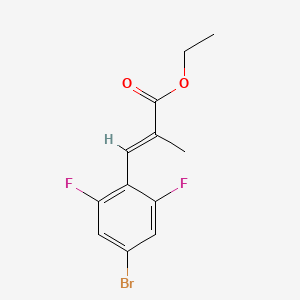
![8-Aminobicyclo[3.2.1]octan-3-ol;hydrochloride](/img/structure/B8123359.png)

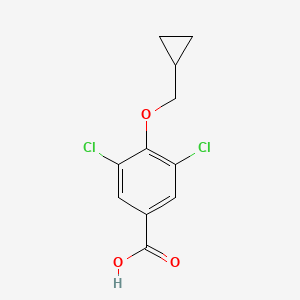
![4-Bromo-3-iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8123372.png)
